1-Methoxy-4-methylcyclohexane

Organic Synthesis Solvent Selection Process Chemistry

1-Methoxy-4-methylcyclohexane (CAS 90200-72-9) is a substituted cyclohexane ether with molecular formula C₈H₁₆O and molecular weight 128.22 g/mol. It is supplied as a colorless to almost colorless clear liquid, typically as a mixture of cis and trans isomers.

Molecular Formula C8H16O
Molecular Weight 128.215
CAS No. 90200-72-9
Cat. No. B2613221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methoxy-4-methylcyclohexane
CAS90200-72-9
Molecular FormulaC8H16O
Molecular Weight128.215
Structural Identifiers
SMILESCC1CCC(CC1)OC
InChIInChI=1S/C8H16O/c1-7-3-5-8(9-2)6-4-7/h7-8H,3-6H2,1-2H3
InChIKeyVBAPYXHNMYKBKN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methoxy-4-methylcyclohexane (CAS 90200-72-9): Technical Specifications and Procurement Considerations


1-Methoxy-4-methylcyclohexane (CAS 90200-72-9) is a substituted cyclohexane ether with molecular formula C₈H₁₆O and molecular weight 128.22 g/mol . It is supplied as a colorless to almost colorless clear liquid, typically as a mixture of cis and trans isomers . Key physical properties include a boiling point of 148 °C at atmospheric pressure and a specific gravity of 0.86 at 20 °C . The compound is commercially available in research quantities with purity specifications of ≥98% (GC) .

Why Generic Substitution of 1-Methoxy-4-methylcyclohexane (CAS 90200-72-9) with Common Cyclohexane Ethers or Aromatic Analogs is Technically Inadvisable


1-Methoxy-4-methylcyclohexane occupies a distinct property space among cycloalkyl ethers. Its boiling point (148 °C) lies between that of the lighter cyclohexyl methyl ether (135 °C) and the aromatic analog 4-methylanisole (174 °C) [1]. Similarly, its density (0.86 g/cm³) is significantly lower than that of 4-methylanisole (0.969 g/cm³) [1]. These differences directly impact solvent behavior, reaction kinetics, and downstream purification. Substituting a generic ether without accounting for these quantifiable disparities can lead to altered reaction rates, incomplete conversions, or compromised analytical reproducibility.

Quantitative Evidence Guide for 1-Methoxy-4-methylcyclohexane (CAS 90200-72-9): Head-to-Head Comparisons with Closest Analogs


Boiling Point Elevation Enables Higher-Temperature Reactions Relative to Cyclohexyl Methyl Ether

1-Methoxy-4-methylcyclohexane exhibits a boiling point of 148 °C at atmospheric pressure , which is 13 °C higher than that of the unsubstituted analog cyclohexyl methyl ether (135 °C) . This moderate elevation extends the operational temperature range for reactions conducted under reflux or in pressurized systems.

Organic Synthesis Solvent Selection Process Chemistry

Reduced Density vs. Aromatic Analog 4-Methylanisole Facilitates Biphasic Separations

The density of 1-methoxy-4-methylcyclohexane is 0.86 g/cm³ at 20 °C , whereas its aromatic counterpart 4-methylanisole has a density of 0.969 g/cm³ at 25 °C [1]. This ~0.109 g/cm³ difference alters buoyancy and phase behavior in aqueous-organic biphasic systems.

Extraction Liquid-Liquid Separation Formulation Chemistry

Higher GC Purity Specification vs. Cyclohexyl Methyl Ether Reduces Side Reactions

Commercially available 1-methoxy-4-methylcyclohexane is routinely supplied with a purity of ≥98.0% by GC . In contrast, the common analog cyclohexyl methyl ether is typically offered at 95% purity . The 3 percentage-point difference in minimum purity reduces the burden of impurities in sensitive reactions.

Analytical Chemistry Synthetic Reliability Quality Control

Documented Use as Volumetric Feedstock for Bio-Oil Pyrolysis

1-Methoxy-4-methylcyclohexane has been identified as a volumetric feedstock for pyrolysis in bio-oil production, with both cis and trans isomers showing approximately equal reactivity under the reaction conditions . This application-specific utility is not commonly reported for other cyclohexane ethers.

Bioenergy Renewable Feedstocks Pyrolysis

Refractive Index (n20/D 1.43) as a Quality Control Parameter

1-Methoxy-4-methylcyclohexane has a refractive index of 1.43 at 20 °C . This value is identical to that of cyclohexyl methyl ether but differs markedly from 4-methylanisole (1.511) [1], providing a rapid, non-destructive method to distinguish it from aromatic contaminants or confirm identity in process streams.

Process Analytical Technology In-line Monitoring Quality Assurance

Best Application Scenarios for 1-Methoxy-4-methylcyclohexane (CAS 90200-72-9) Based on Quantitative Differentiation


High-Temperature Organic Synthesis

When reaction protocols require refluxing at temperatures above 135 °C, 1-methoxy-4-methylcyclohexane (bp 148 °C) provides a wider operational window than cyclohexyl methyl ether (bp 135 °C) . This is particularly relevant for heat-driven transformations such as nucleophilic substitutions or thermal rearrangements.

Biphasic Extraction and Purification

Its low density (0.86 g/cm³) relative to water and aromatic ethers facilitates clear phase separation in liquid-liquid extractions . This property is advantageous in work-up procedures following aqueous quenches or in continuous extraction setups.

Renewable Bio-Oil Research

As a documented volumetric feedstock for pyrolysis leading to bio-oil, this compound is a relevant model substrate for academic and industrial teams investigating biomass conversion, lignin valorization, and sustainable fuel pathways .

Quality Control and Analytical Method Development

The combination of a defined GC purity (≥98%) and a characteristic refractive index (1.43) enables robust method development for reaction monitoring and impurity profiling . This supports both R&D and QA/QC environments.

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